
N-(4-methylpyridin-2-yl)propanamide
Descripción general
Descripción
N-(4-methylpyridin-2-yl)propanamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. MPAA is a pyridine derivative that has a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Tissue Distribution : A study by Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), which shows potential as an anti-fibrosis drug and anti-metastatic effects on breast cancer-bearing mice. They found significant oral bioavailability and distribution in liver, kidneys, and lungs (Kim et al., 2008).
Anticonvulsant Activities : Kamiński et al. (2015) synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides as potential new hybrid anticonvulsant agents. These compounds combined chemical fragments of known antiepileptic drugs and showed significant efficacy in preclinical seizure models (Kamiński et al., 2015).
Antimicrobial Activity : Evren et al. (2020) synthesized new N-(naphthalen-1-yl)propanamide derivatives and evaluated their antimicrobial activity. Some compounds exhibited notable activity against both fungi and bacteria (Evren et al., 2020).
Electrochemical and Electrogenerated Chemiluminescence Studies : Gobetto et al. (2006) synthesized photoactive complexes of [RuIIbis(bipyridyl){2-(4-methylpyridin-2-yl)benzo[d]-X-azole}] for electrochemical and photophysical studies. These complexes showed potential for electrogenerated chemiluminescence in the presence of co-reactant tri-n-propylamine (Gobetto et al., 2006).
Inflammation Inhibition : A study by Dassonville et al. (2008) described the synthesis of new N-pyridinyl(methyl)indolylpropanamides acting as non-acidic NSAIDs. One compound, in particular, showed potent activity in the TPA-induced mouse ear swelling assay, indicating its potential as an inflammation inhibitor (Dassonville et al., 2008).
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-9(12)11-8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICDORUIHQKRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




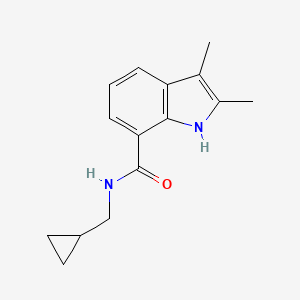
![3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B7540111.png)
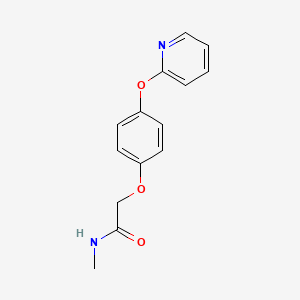
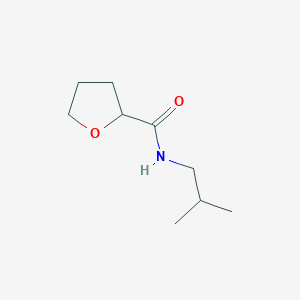
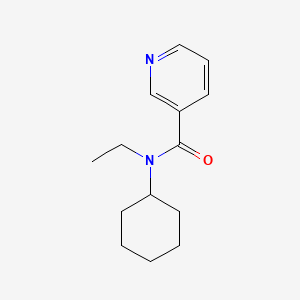
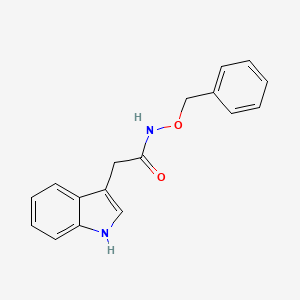
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)
![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)
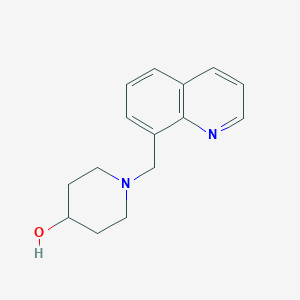
![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)